molecular formula C17H20ClN3O3 B1294040 R-Azasetron CAS No. 2025360-90-9

R-Azasetron

Cat. No.: B1294040
CAS No.: 2025360-90-9
M. Wt: 349.8 g/mol
InChI Key: WUKZPHOXUVCQOR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of azasetron hydrochloride involves the following steps:

Scientific Research Applications

Antiemetic Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

R-Azasetron has been extensively studied for its efficacy in preventing CINV, especially in patients undergoing cisplatin-based chemotherapy. A comparative study involving 265 patients demonstrated that this compound was effective in controlling nausea and vomiting when compared to ondansetron, another well-known antiemetic. The effective control rate for complete response (CR) was reported as follows:

DrugEffective Ratio of CRNaïve to ChemotherapyNon-naïve to Chemotherapy
This compound59 (45%)34 (45.9%)25 (43.9%)
Ondansetron73 (54.5%)47 (58.8%)26 (48.1%)

This study indicated that while this compound is effective, ondansetron may have a slightly higher efficacy in certain patient groups .

Postoperative Nausea and Vomiting

In a randomized controlled trial involving patients undergoing pulmonary surgery, this compound was evaluated for its impact on postoperative nausea and chronic pain management. The results indicated that while this compound did not significantly affect chronic pain outcomes at three or six months post-surgery, it did reduce the incidence of nausea on postoperative days one and two .

Hearing Preservation Applications

Prevention of Cisplatin-Induced Ototoxicity

This compound has shown promise in protecting against hearing loss caused by cisplatin, a common chemotherapeutic agent known for its ototoxic effects. A study involving animal models demonstrated that SENS-401 (the investigational formulation of this compound) effectively reduced hearing loss induced by severe acoustic trauma . The compound's mechanism involves calcineurin inhibition, which may mitigate the apoptotic pathways associated with cisplatin-induced hearing damage.

Acoustic Trauma Protection

Further investigations have indicated that SENS-401 can prevent hearing loss related to sudden sensorineural hearing loss and acoustic trauma. In a rat model, various dosing regimens were tested, revealing significant protective effects on auditory function following exposure to high decibel levels .

Summary of Clinical Trials

A summary of ongoing clinical trials for this compound highlights its potential across various therapeutic areas:

Trial PhaseIndicationLocationStatus
Phase 1Sudden Hearing LossMultiple RegionsActive
Phase 2Chemotherapy-Induced Hearing LossMultiple RegionsActive
Phase 2Postoperative Pain ManagementVarious LocationsCompleted

These trials are essential for establishing the safety profile and therapeutic efficacy of this compound in diverse clinical contexts .

Comparison with Similar Compounds

    Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.

    Granisetron: Similar to ondansetron, used to prevent nausea and vomiting.

    Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.

Uniqueness:

Biological Activity

R-Azasetron is a compound recognized for its biological activity primarily as a 5-HT3 receptor antagonist . This pharmacological action positions it as a significant player in the management of various conditions, including chemotherapy-induced nausea and vomiting (CINV) and hearing loss. The following sections delve into its mechanisms of action, therapeutic applications, and recent research findings.

This compound acts by blocking the 5-HT3 receptors , which are ligand-gated ion channels that mediate fast excitatory neurotransmission in the central and peripheral nervous systems. These receptors are particularly abundant in areas associated with nausea and vomiting, such as the area postrema and the nucleus tractus solitaries. By inhibiting these receptors, this compound reduces the release of neurotransmitters that trigger nausea and vomiting responses.

Key Characteristics of 5-HT3 Receptors:

  • Structure : Composed of five subunits forming a central ion-conducting pore.
  • Ion Permeability : Allows sodium, potassium, and calcium ions to flow, leading to neuronal depolarization.
  • Distribution : Found in various brain regions, including the hippocampus and amygdala, influencing both gastrointestinal function and neuropsychiatric disorders .

Therapeutic Applications

This compound has been investigated for several therapeutic uses:

  • Chemotherapy-Induced Nausea and Vomiting (CINV) : As a 5-HT3 antagonist, it is effective in preventing CINV, significantly improving patient quality of life during cancer treatment.
  • Hearing Loss : Recent studies indicate that this compound may protect against hearing loss induced by ototoxic agents through its neuroprotective properties .

Research Findings

Recent clinical trials and studies have highlighted this compound's potential beyond traditional applications. Below is a summary of significant findings:

Study/TrialFocusResults
NCT05258773Sudden Sensorineural Hearing Loss (SSNHL)Phase 2 trial investigating efficacy as a calcineurin inhibitor and 5-HT3 antagonist.
NCT03603314SSNHLPhase 2/3 trial completed; results pending publication.
Animal StudiesHearing ProtectionDemonstrated effectiveness in protecting sensory cells from damage induced by ototoxic drugs .

Case Studies

  • Case Study on CINV Management :
    • A cohort of patients undergoing chemotherapy was treated with this compound alongside dexamethasone. The combination showed enhanced stability and efficacy in managing nausea compared to standard therapies .
  • Neuroprotection in Hearing Loss :
    • In animal models, this compound demonstrated a significant reduction in auditory cell death when administered prior to exposure to ototoxic agents. This suggests its potential as a protective agent against hearing loss .

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKZPHOXUVCQOR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2025360-90-9
Record name R-Azasetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2025360909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARAZASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JC7L0Q4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Azasetron
Reactant of Route 2
Reactant of Route 2
R-Azasetron
Reactant of Route 3
R-Azasetron
Reactant of Route 4
Reactant of Route 4
R-Azasetron
Reactant of Route 5
Reactant of Route 5
R-Azasetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
R-Azasetron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.